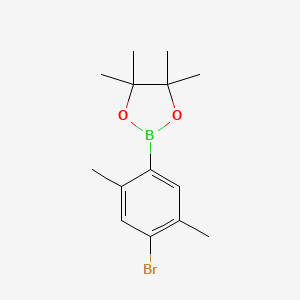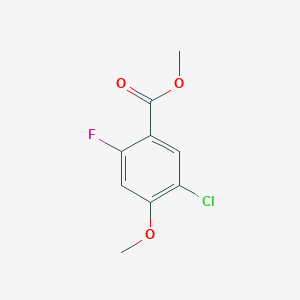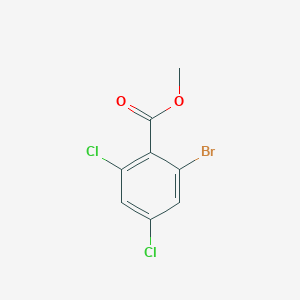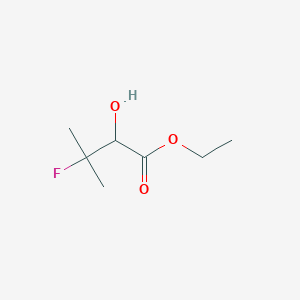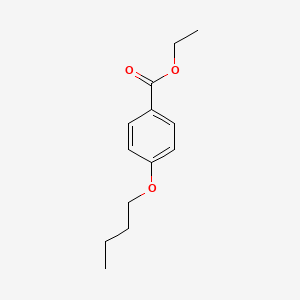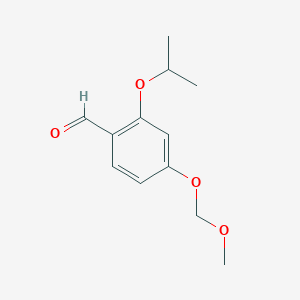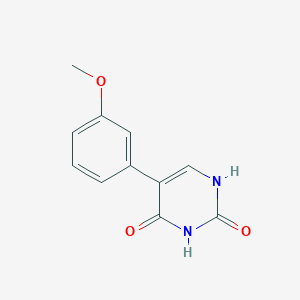
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% is a chemical compound that is used in various scientific research applications. It is a highly versatile compound that can be used for a variety of purposes, ranging from synthesizing new compounds to studying the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% has a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals, as well as for studying the biochemical and physiological effects of various compounds. It can also be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it can be used in the synthesis of new compounds, as well as in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed to act by binding to certain receptors in the body and modulating the activity of those receptors. It is also believed to interact with other molecules in the body, such as enzymes, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body, including modulating the activity of certain receptors, affecting the activity of enzymes, and affecting the transport of certain molecules in the body. It is also believed to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a highly versatile compound, which makes it suitable for a variety of scientific research applications. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is also a highly reactive compound and should be handled with care in order to avoid any accidental reactions. Additionally, it is not suitable for use in clinical trials, as its effects on humans are not yet fully understood.
Orientations Futures
There are a variety of future directions that could be explored in relation to (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95%. One potential direction is to further study the biochemical and physiological effects of this compound and its potential therapeutic applications. Additionally, further research could be conducted into its potential interactions with other molecules in the body, as well as its potential use in the synthesis of new compounds. Finally, further research could be conducted into its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of (2,4)-Dihydroxy-5-(3-methoxyphenyl)pyrimidine, 95% can be achieved via a variety of methods. The most common method is the condensation reaction between 2,4-dihydroxy-5-methoxyphenylpyrimidine and formaldehyde. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a white crystalline solid. Other methods for synthesizing this compound include the use of a Grignard reagent, a Wittig reaction, and a Claisen condensation.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDYRLBVHCEQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

